ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a thiazolopyrimidine core, a furan ring, and multiple functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization, functional group modifications, and final coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-({5-[4-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-({5-[4-(PROPYLCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C32H31N3O6S |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H31N3O6S/c1-6-39-30(37)22-10-8-20(9-11-22)25-17-16-24(41-25)18-26-29(36)35-28(21-12-14-23(15-13-21)34(4)5)27(31(38)40-7-2)19(3)33-32(35)42-26/h8-18,28H,6-7H2,1-5H3/b26-18+ |
InChI Key |
CTKPUFPLWSOYBG-NLRVBDNBSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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